methyl 2-(1-methyl-1H-pyrazole-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
This compound is an analytical reference standard categorized as a precursor in the synthesis of various synthetic cannabinoids . It is intended for research and forensic applications .
Synthesis Analysis
The synthesis of pyrazoles involves a variety of methods. One such method is a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular formula of this compound is C15H19N3O3 . The InChI code is InChI=1S/C15H19N3O3/c1-15(2,3)12(14(20)21-4)16-13(19)11-9-7-5-6-8-10(9)17-18-11/h5-8,12H,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 .Chemical Reactions Analysis
Pyrazoles undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylic amines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones also provides a broad range of pyrazole derivatives .Physical and Chemical Properties Analysis
This compound is a crystalline solid . It is soluble in DMF (12.5 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml), DMSO (10 mg/ml), and Ethanol (3 mg/ml) .Scientific Research Applications
Heterocyclic Compound Synthesis
- The compound has been utilized in the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which are precursors to a variety of nitrogen nucleophiles yielding derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine. This demonstrates its role in heterocyclic synthesis, contributing to the development of compounds with potential applications in drug discovery and materials science (Mohareb et al., 2004).
Antiviral Compound Analog Synthesis
- It serves as a precursor in the synthesis of methyl 5-carboxamido-4-hydroxy-3(β-D-ribofuranosyl)-2-thiophene carboxylate and its dicarboxamide analogue. These compounds are analogs of the antiviral compound pyrazofurin, indicating its importance in the development of novel antiviral agents (Huybrechts et al., 1984).
Polyfunctionally Substituted Derivatives
- Research has explored its reactivity towards active methylene reagents, leading to the creation of pyran, pyridine, and pyridazine derivatives. Such studies showcase the versatility of this compound in generating polyfunctionally substituted heterocycles, which could have wide-ranging applications, including pharmaceuticals and organic materials (Mohareb et al., 2004).
Adenosine A1 Receptor Allosteric Enhancers
- Derivatives of methyl 2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been evaluated as adenosine A1 receptor allosteric enhancers. This application is significant in the context of developing novel therapeutic agents for neurological disorders (Nikolakopoulos et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-[(1-methylpyrazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-18-8-7-10(17-18)13(19)16-14-12(15(20)21-2)9-5-3-4-6-11(9)22-14/h7-8H,3-6H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRMLQDCWGRDJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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